molecular formula C23H37N3O3 B055999 N-Desmethylidaverine CAS No. 120627-70-5

N-Desmethylidaverine

Cat. No. B055999
CAS RN: 120627-70-5
M. Wt: 403.6 g/mol
InChI Key: LOIFKXRQHYPFMC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-Desmethylidaverine (DMI) is a chemical compound that belongs to the class of isoquinoline alkaloids. It is a derivative of idaverine, a drug that is used as a smooth muscle relaxant. DMI is known to exhibit various biological activities, including vasodilation, anti-inflammatory, and antispasmodic effects.

Scientific Research Applications

N-Desmethylidaverine has been extensively studied for its potential therapeutic applications. It has been shown to exhibit vasodilatory effects, which makes it a potential candidate for the treatment of hypertension and other cardiovascular diseases. It has also been shown to have anti-inflammatory and antispasmodic effects, which could be useful in the treatment of various inflammatory and gastrointestinal disorders.

Mechanism of Action

The exact mechanism of action of N-Desmethylidaverine is not fully understood. However, it is believed to act by inhibiting the influx of calcium ions into smooth muscle cells, which results in relaxation of the smooth muscles. This leads to vasodilation and other physiological effects.
Biochemical and Physiological Effects:
N-Desmethylidaverine has been shown to exhibit various biochemical and physiological effects. It has been shown to induce vasodilation by relaxing the smooth muscles of blood vessels. It also has anti-inflammatory and antispasmodic effects, which could be useful in the treatment of various inflammatory and gastrointestinal disorders. In addition, it has been shown to have antioxidant properties, which could be useful in the treatment of oxidative stress-related diseases.

Advantages and Limitations for Lab Experiments

N-Desmethylidaverine has several advantages for lab experiments. It is relatively easy to synthesize and purify, which makes it readily available for research purposes. It also exhibits a range of biological activities, which makes it a versatile compound for studying various physiological and pathological processes. However, there are also limitations to its use. For example, its mechanism of action is not fully understood, which makes it difficult to interpret its effects in certain experimental settings.

Future Directions

There are several future directions for research on N-Desmethylidaverine. One area of interest is its potential use in the treatment of hypertension and other cardiovascular diseases. Further studies are needed to elucidate its exact mechanism of action and to determine its efficacy and safety in humans. Another area of interest is its potential use in the treatment of inflammatory and gastrointestinal disorders. Future studies could focus on its anti-inflammatory and antispasmodic effects and its potential use in combination with other drugs. Additionally, further research is needed to explore its antioxidant properties and its potential use in the treatment of oxidative stress-related diseases.

Synthesis Methods

N-Desmethylidaverine can be synthesized by the reduction of idaverine using sodium borohydride. The reaction takes place in a solvent such as methanol or ethanol. The product is then purified using various techniques such as chromatography or recrystallization.

properties

CAS RN

120627-70-5

Product Name

N-Desmethylidaverine

Molecular Formula

C23H37N3O3

Molecular Weight

403.6 g/mol

IUPAC Name

1-[4-[ethyl-[1-(4-methoxyphenyl)propan-2-yl]amino]butanoyl]-N-methylpiperidine-4-carboxamide

InChI

InChI=1S/C23H37N3O3/c1-5-25(18(2)17-19-8-10-21(29-4)11-9-19)14-6-7-22(27)26-15-12-20(13-16-26)23(28)24-3/h8-11,18,20H,5-7,12-17H2,1-4H3,(H,24,28)

InChI Key

LOIFKXRQHYPFMC-UHFFFAOYSA-N

SMILES

CCN(CCCC(=O)N1CCC(CC1)C(=O)NC)C(C)CC2=CC=C(C=C2)OC

Canonical SMILES

CCN(CCCC(=O)N1CCC(CC1)C(=O)NC)C(C)CC2=CC=C(C=C2)OC

synonyms

1-(4-(ethyl(2-(4-methoxyphenyl)-1-methylethyl)amino)-1-oxobutyl)-N-methyl-4-piperidinecarboxamide
DU 121403
DU-121403
N-desmethylidaverine
N-desmethylidaverine, (+)-isome

Origin of Product

United States

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